N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
説明
Systematic Nomenclature and IUPAC Classification
The IUPAC name N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide follows a hierarchical naming strategy for fused heterocycles. The parent structure, pyrazolo[4,3-c]pyridine, consists of a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7), with bridgehead numbering starting at the pyrazole nitrogen. The prefix 4,5,6,7-tetrahydro indicates partial saturation of the pyridine ring, reducing it to a piperidine-like structure. Substituents are assigned positions based on this numbering:
- 3-methyl : A methyl group at position 3 of the pyrazole ring.
- 1-carboxamide : A carboxamide group at position 1, where the amide nitrogen is bonded to a 4-chlorophenyl group.
The systematic name adheres to IUPAC Rule B-9.2 for fused ring systems and Rule R-5.7.1.1 for substituent prioritization. Table 1 summarizes key structural descriptors.
Table 1: Structural Descriptors of N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₇ClN₄O | |
| IUPAC name | As above | |
| Core structure | Pyrazolo[4,3-c]pyridine | |
| Key substituents | 3-methyl, N-(4-chlorophenyl)carboxamide |
Historical Development in Pyrazolopyridine Chemistry
Pyrazolopyridine derivatives emerged in the mid-20th century as synthetic targets due to their structural similarity to purine bases. Early work focused on unsaturated analogs, but the introduction of tetrahydro modifications (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) in the 1990s aimed to enhance solubility and conformational flexibility for pharmacological applications. The addition of a carboxamide group at position 1, as seen in this compound, became prevalent in the 2000s following studies demonstrating its role in hydrogen bonding with biological targets. The 4-chlorophenyl moiety, introduced via nucleophilic substitution or Ullmann-type couplings, reflects medicinal chemists’ efforts to optimize aromatic interactions without excessive hydrophobicity.
Position Within Heterocyclic Compound Taxonomies
This compound belongs to the fused bicyclic heterocycles class, characterized by two condensed rings sharing two adjacent atoms. Its taxonomy is further defined by:
- Heteroatom arrangement : Two nitrogen atoms in the pyrazole ring and one in the pyridine ring, creating a π-deficient system.
- Saturation level : Partial saturation of the pyridine ring reduces aromaticity, increasing sp³ hybridization and conformational mobility compared to fully aromatic analogs.
- Functionalization : The carboxamide group classifies it as a N-acylpyrazolopyridine, while the 4-chlorophenyl group places it among aryl-substituted heterocycles.
Table 2 compares it to related heterocycles.
Table 2: Taxonomic Comparison of Fused Bicyclic Heterocycles
| Compound | Heteroatoms | Saturation | Key Features |
|---|---|---|---|
| Indole | 1N | Fully aromatic | π-rich, H-bond donor |
| Quinoline | 1N | Fully aromatic | π-deficient, planar |
| Pyrazolo[4,3-c]pyridine | 3N | Variable | Dual aromatic/piperidine regions |
| Target compound | 3N | Partially saturated | Carboxamide, chloroaryl |
特性
分子式 |
C14H15ClN4O |
|---|---|
分子量 |
290.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20) |
InChIキー |
QVYHARPWQMXBQP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
準備方法
Pyrazolo[4,3-c]pyridine Core Synthesis
The bicyclic system is constructed using piperidin-4-one as a starting material (Figure 1).
Step 1: Formation of 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Piperidin-4-one undergoes condensation with hydrazine hydrate in acetic acid to form pyrazolidin-3-one intermediates. Subsequent dehydrogenation using oxidizing agents (e.g., air or molecular oxygen) in polar aprotic solvents (e.g., DMF or THF) yields the pyrazolo[4,3-c]pyridine core.
-
Piperidin-4-one (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in acetic acid (30 mL) for 6 hours.
-
The mixture is treated with CaCO₃ (15 mmol) and oxidized under air at 80°C for 4 hours.
-
The product is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (72%).
Step 2: Methyl Group Introduction
Methylation at position 3 is achieved using dimethyl sulfate in alkaline conditions.
-
The pyrazole intermediate (5 mmol) is stirred with dimethyl sulfate (6 mmol) and NaHCO₃ (10 mmol) in toluene at 50°C for 3 hours.
-
Yield: 85–90% after recrystallization (ethyl acetate).
Carboxamide Functionalization
The carboxamide group is introduced via coupling of the pyrazole carboxylic acid derivative with 4-chloroaniline.
Step 1: Synthesis of Pyrazole-1-carboxylic Acid
The pyrazole core is saponified to the carboxylic acid using NaOH, followed by acidification with HCl:
-
Ethyl pyrazole-1-carboxylate (5 mmol) is hydrolyzed with 2M NaOH (15 mL) at 80°C for 2 hours.
-
Acidified to pH 3–4 with HCl, yielding pyrazole-1-carboxylic acid (93%).
Step 2: Acid Chloride Formation and Amide Coupling
The carboxylic acid is converted to its acid chloride using SOCl₂, then reacted with 4-chloroaniline:
-
Pyrazole-1-carboxylic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 4 hours.
-
The acid chloride is cooled, dissolved in THF, and added dropwise to a solution of 4-chloroaniline (5.5 mmol) and K₂CO₃ (6 mmol) in THF at 0°C.
-
Stirred for 12 hours, filtered, and recrystallized (ethanol/water), yielding the target carboxamide (78%).
Alternative Methodologies and Comparative Analysis
One-Pot Synthesis
A streamlined approach combines cyclization and carboxamide formation in a single pot:
-
Dehydrogenation-Coupling Sequence : Pyrazolidin-3-one (derived from piperidin-4-one) is dehydrogenated in DMF, followed by in situ reaction with 4-chlorophenyl isocyanate.
-
Yield : 68% with reduced purification steps.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Cyclocondensation of hydrazine and ketone intermediates at 120°C for 20 minutes improves yield to 88% (vs. 72% under conventional reflux).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Challenges and Solutions
-
Regioselectivity : Competing formation of 1H-pyrazolo[3,4-c]pyridine isomers is mitigated using bulky bases (e.g., DABCO).
-
Carboxamide Hydrolysis : Moisture-sensitive steps require anhydrous conditions during acid chloride formation.
Industrial-Scale Considerations
化学反応の分析
科学研究への応用
N-(4-クロロフェニル)-3-メチル-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-C]ピリジン-1-カルボキサミドは、次のようないくつかの科学研究への応用があります。
医薬品化学: この化合物は、結核菌に対する活性を示し、抗結核薬としての可能性が探求されています.
生物学的研究: これは、その抗炎症作用、抗ウイルス作用、抗癌作用に関する研究で使用されています.
ケミカルバイオロジー: この化合物は、さまざまな生物学的経路と分子標的を研究するためのプローブとして役立ちます。
産業応用: これは、他の生物活性化合物の合成や、医薬品製造の中間体としての潜在的な使用が調査されています。
科学的研究の応用
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrazolo[4,3-C]pyridine core with a chlorophenyl group and a methyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simple precursors and employing various reagents to achieve the desired functionalization.
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has demonstrated significant antimicrobial properties against various pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
These results suggest that the compound can effectively inhibit the growth of these bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and activation of caspases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is more effective than traditional chemotherapeutics like doxorubicin in certain contexts.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It can inhibit key enzymes involved in cellular proliferation and survival:
- Acetylcholinesterase (AChE) : Inhibiting this enzyme could have implications for treating neurodegenerative diseases.
- Urease : Inhibition may provide therapeutic benefits in treating urinary tract infections.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound better, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(2-Chlorobenzyl)-N-(4-methylphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
作用機序
N-(4-クロロフェニル)-3-メチル-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-C]ピリジン-1-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。 例えば、その抗結核活性は、必須のバクテリア酵素と経路を阻害することによって結核菌の増殖を阻害する能力に起因しています . この化合物は、炎症性経路の調節、ウイルス複製阻害、癌細胞のアポトーシス誘導など、さまざまな効果を発揮することもあります .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights structural differences and key properties between the target compound and its analogs:
Key Observations :
- Chlorophenyl vs.
- Heterocyclic Additions : Thiazole or morpholine substituents (e.g., MHV370) enhance interactions with viral or immune targets, whereas the simple methyl group in the target compound may prioritize metabolic stability .
生物活性
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The compound has been synthesized through various methods involving the reaction of specific precursors. For instance, one method reported involves the condensation of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with appropriate amines to yield the target pyrazolo[4,3-C]pyridine derivative .
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazolo derivatives including N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide. The compound has shown inhibition of cyclooxygenase (COX) enzymes which are critical in the inflammatory pathway. For example:
- IC50 Values : The compound exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib and diclofenac in COX inhibition assays .
| Compound | IC50 (μM) |
|---|---|
| N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | 0.06 ± 0.02 |
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. It was found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation.
- Cell Lines Tested : Studies have reported efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 6.8 |
3. Enzymatic Inhibition
The compound demonstrates significant inhibitory activity against several enzymes involved in metabolic processes:
- Enzyme Targets :
- Protein Kinases
- Phosphodiesterases
Studies indicate that the presence of the chlorophenyl group enhances binding affinity to these targets, suggesting a potential for developing selective inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents significantly influence biological activity:
- Key Modifications :
- The presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity.
- Alkyl substitutions at specific positions improve anticancer efficacy.
Case Study 1: In Vivo Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation compared to control groups treated with saline.
Case Study 2: Anticancer Efficacy in Animal Models
In xenograft models of breast cancer, administration of N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide resulted in reduced tumor growth and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, Boc protection/deprotection, and coupling with aryl amines. Key challenges include:
- Regioselectivity : Ensuring proper ring closure in the pyrazolo-pyridine core (critical for scaffold integrity) .
- Purification : Use of reverse-phase HPLC or column chromatography to isolate intermediates (e.g., tert-butyl-protected intermediates) .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., anhydrous hydrazine equivalents) and reaction times (e.g., 12–16 hours for cyclization) .
- Data Table :
| Step | Key Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclocondensation | 29% | >95% |
| 2 | Boc Protection | 88% | >98% |
| 3 | Coupling/Deprotection | 70% | >99% |
Q. How is the structural integrity of the pyrazolo-pyridine core validated experimentally?
- Methodological Answer :
- NMR Analysis : - and -NMR confirm the presence of characteristic signals (e.g., methyl groups at δ 2.1–2.5 ppm, NH protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] observed vs. calculated within 2 ppm error) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming the fused pyrazolo-pyridine ring system via SHELX-refined structures) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR Parameters : Hydrophobicity (), electronic effects (), and steric factors (van der Waals volume) correlate with biological activity. For example, electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance target binding affinity .
- Docking Studies : Molecular docking (using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites or π-π stacking with aromatic residues) .
| Substituent | (ų) | Activity (IC₅₀, nM) | ||
|---|---|---|---|---|
| 4-Cl | 0.71 | 0.23 | 35.2 | 12 ± 1.5 |
| 4-F | 0.14 | 0.06 | 32.8 | 45 ± 3.2 |
Q. What strategies mitigate low solubility in in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility without altering target affinity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Q. How to address discrepancies in biological activity between enantiomers?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For example, (+)-enantiomers may exhibit 10-fold higher potency than (-)-forms in kinase assays .
- Circular Dichroism (CD) : Confirm enantiomeric purity (>98% ee) and correlate optical activity with target engagement .
Experimental Design & Data Analysis
Q. What controls are essential in assessing off-target effects in kinase inhibition assays?
- Methodological Answer :
- Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
- Negative Controls : Include vehicle-only (DMSO) and inactive analogues (e.g., 3-unsubstituted pyrazolo-pyridines) .
- Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
